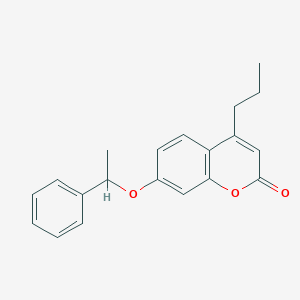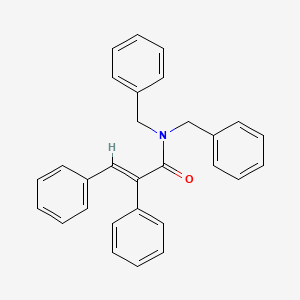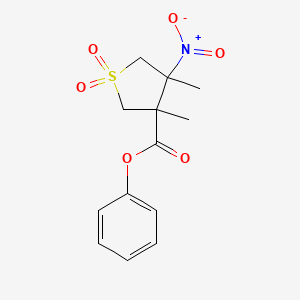
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as PAP-1, is a synthetic compound that belongs to the class of flavonoids. It was first synthesized in 1999 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been used in various scientific research studies as a tool to investigate the role of protein-protein interactions in biological systems. It has been shown to selectively inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a crucial role in the regulation of oxygen homeostasis and angiogenesis. 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has also been used to study the interaction between the transcription factor NF-κB and its coactivator CBP, which is involved in the regulation of inflammatory responses and immune function.
Wirkmechanismus
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one acts as a competitive inhibitor of the interaction between HIF-1α and p300/CBP or NF-κB and CBP. It binds to the acetyl-lysine binding pocket of the coactivator protein, preventing the recruitment of the transcription factor to the DNA promoter region and inhibiting the transcriptional activity of the target gene.
Biochemical and Physiological Effects:
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been shown to have significant effects on the regulation of oxygen homeostasis, angiogenesis, and inflammatory responses. Inhibition of HIF-1α and NF-κB activity by 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been demonstrated to reduce tumor growth, suppress inflammation, and improve tissue oxygenation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one is a valuable tool for investigating the role of protein-protein interactions in biological systems, particularly in the regulation of transcriptional activity. Its high selectivity and potency make it a useful compound for studying specific pathways and targets. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose challenges for certain experiments.
Zukünftige Richtungen
Further research is needed to explore the potential applications of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one in various disease models, including cancer, inflammation, and ischemic injury. The development of more potent and selective analogs of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one may also lead to new therapeutic strategies for these conditions. Additionally, the use of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one as a tool for investigating the role of other protein-protein interactions in biological systems may provide valuable insights into the mechanisms of disease and potential targets for drug development.
Synthesemethoden
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one can be synthesized by a multistep process involving the condensation of 4'-hydroxyacetophenone with 3-bromoanisole, followed by the reaction with propylmagnesium bromide and cyclization with acid catalysts. The final product is obtained by recrystallization in ethanol.
Eigenschaften
IUPAC Name |
7-(1-phenylethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-7-16-12-20(21)23-19-13-17(10-11-18(16)19)22-14(2)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVYFOIBDUXUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)
![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
